molecular formula C11H11BrN2O2S B2410216 5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide CAS No. 1355710-77-8

5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide

Cat. No.: B2410216
CAS No.: 1355710-77-8
M. Wt: 315.19
InChI Key: XOSLXUOSXYCQIX-UHFFFAOYSA-N
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Description

5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. The presence of a bromine atom and a cyano group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene One common method includes the bromination of thiophene to introduce the bromine atom at the desired positionThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine and cyano groups in the compound can form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide is unique due to the presence of both a bromine atom and a cyano group, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c12-9-2-1-8(17-9)10(15)14-11(7-13)3-5-16-6-4-11/h1-2H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLXUOSXYCQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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